molecular formula C16H23NO2 B5955574 (2-Methylpiperidin-1-yl)-(4-propoxyphenyl)methanone

(2-Methylpiperidin-1-yl)-(4-propoxyphenyl)methanone

Cat. No.: B5955574
M. Wt: 261.36 g/mol
InChI Key: YGWFDIAZOZFLAX-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)-(4-propoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl ring substituted with a propoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)-(4-propoxyphenyl)methanone typically involves the reaction of 2-methylpiperidine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)-(4-propoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenyl ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

(2-Methylpiperidin-1-yl)-(4-propoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)-(4-propoxyphenyl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpiperidin-1-yl)-(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a propoxy group.

    (2-Methylpiperidin-1-yl)-(4-ethoxyphenyl)methanone: Similar structure but with an ethoxy group instead of a propoxy group.

    (2-Methylpiperidin-1-yl)-(4-butoxyphenyl)methanone: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of (2-Methylpiperidin-1-yl)-(4-propoxyphenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-(4-propoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-12-19-15-9-7-14(8-10-15)16(18)17-11-5-4-6-13(17)2/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFDIAZOZFLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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